3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene
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Overview
Description
3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene is a polycyclic hydrocarbon compound with the molecular formula C15H18
Preparation Methods
Synthetic Routes and Reaction Conditions
3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene is typically synthesized through the cycloaddition of dicyclopentadiene. The reaction involves heating dicyclopentadiene to induce a [4+2] cycloaddition, resulting in the formation of the tricyclic structure . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale cycloaddition reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under UV light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction typically produces more saturated hydrocarbons.
Scientific Research Applications
3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is investigated for use in high-energy fuels and advanced materials due to its stability and energy content
Mechanism of Action
The mechanism by which 3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene exerts its effects involves its interaction with various molecular targets. The compound’s polycyclic structure allows it to engage in multiple types of chemical interactions, including π-π stacking and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to act as a ligand in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
- 4,9:5,8-Dimethano-1H-benz[f]indene
- Cyclopentadiene trimer
- Pentacyclo[6.5.1.02,7.13,6.09,13]pentadeca-4,10-diene
Uniqueness
3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene is unique due to its specific polycyclic structure, which imparts distinct chemical and physical properties. Its stability and high energy content make it particularly valuable in applications requiring robust and energy-dense materials.
Properties
CAS No. |
37746-35-3 |
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Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
tetracyclo[6.5.1.02,7.09,13]tetradeca-4,10-diene |
InChI |
InChI=1S/C14H18/c1-2-5-10-9(4-1)13-8-14(10)12-7-3-6-11(12)13/h1-3,6,9-14H,4-5,7-8H2 |
InChI Key |
GSSCBIUNJPVASB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2C1C3CC2C4C3CC=C4 |
Origin of Product |
United States |
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